molecular formula C3H10N+ B1229207 Trimethylazanium

Trimethylazanium

Cat. No.: B1229207
M. Wt: 60.12 g/mol
InChI Key: GETQZCLCWQTVFV-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethylazanium is a quaternary ammonium compound characterized by the presence of three methyl groups attached to a central nitrogen atom. This compound is commonly found in various biological and industrial applications due to its unique chemical properties. It is often encountered in the form of its salts, such as trimethylammonium chloride.

Scientific Research Applications

Trimethylazanium compounds have a wide range of applications in scientific research:

    Chemistry: They are used as phase-transfer catalysts and in the synthesis of other quaternary ammonium compounds.

    Biology: this compound derivatives are used in the study of membrane transport and ion channels.

    Medicine: These compounds are utilized in drug formulation and as antiseptics.

    Industry: They are employed in the production of surfactants, disinfectants, and fabric softeners.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylazanium compounds can be synthesized through several methods. One common approach involves the reaction of trimethylamine with an alkyl halide. For example, trimethylamine can react with methyl iodide to form trimethylammonium iodide. The reaction is typically carried out in an organic solvent such as ethanol or acetone, under reflux conditions.

Industrial Production Methods

In industrial settings, trimethylammonium compounds are often produced through the reaction of ammonia with methanol in the presence of a catalyst. This process yields a mixture of methylamines, including trimethylamine, which can then be further processed to obtain trimethylammonium salts. The reaction is typically conducted at elevated temperatures and pressures to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Trimethylazanium compounds undergo various chemical reactions, including:

    Substitution Reactions: this compound salts can participate in nucleophilic substitution reactions, where the trimethylammonium group is replaced by another nucleophile.

    Oxidation and Reduction: These compounds can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Elimination Reactions: this compound salts can undergo Hofmann elimination, resulting in the formation of alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are often employed.

    Elimination: Silver hydroxide or silver oxide is used to convert trimethylammonium salts to their corresponding hydroxides, which then undergo elimination upon heating.

Major Products Formed

    Substitution: The major products are typically new quaternary ammonium salts.

    Oxidation: Oxidation can lead to the formation of various oxygenated derivatives.

    Reduction: Reduction products include amines and other reduced nitrogen compounds.

    Elimination: The primary products are alkenes and tertiary amines.

Mechanism of Action

The mechanism of action of trimethylammonium compounds varies depending on their application. In biological systems, they often interact with cell membranes and ion channels, altering membrane permeability and ion transport. In chemical reactions, their quaternary ammonium structure makes them effective phase-transfer catalysts, facilitating the transfer of reactants between different phases.

Comparison with Similar Compounds

Trimethylazanium compounds are similar to other quaternary ammonium compounds such as:

  • Betaine
  • Bethanechol
  • Carnitine
  • Choline
  • Methacholine
  • Muscarine
  • Trimethylglycine

Uniqueness

This compound compounds are unique due to their high solubility in water and their ability to form stable salts. This makes them particularly useful in applications requiring water-soluble cationic agents.

Properties

Molecular Formula

C3H10N+

Molecular Weight

60.12 g/mol

IUPAC Name

trimethylazanium

InChI

InChI=1S/C3H9N/c1-4(2)3/h1-3H3/p+1

InChI Key

GETQZCLCWQTVFV-UHFFFAOYSA-O

SMILES

C[NH+](C)C

Canonical SMILES

C[NH+](C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

(S)-(+)-Abscisic acid (2.64 g of 95% purity) was suspended in 15 mL of deionized water containing 50 mg of Tween 20. An aqueous solution of trimethylamine (1.5 mL of 6.6M concentration) was added, which caused most of the abscisic acid to dissolve. The remainder of the neutralization was then carried out by careful dropwise addition of the aqueous trimethylamine, to give a clear solution of pH 6.8. Preservative (63 mg of potassium sorbate) was added, and it quickly dissolved. The solution was made up to 25 mL final volume to give a 10% by weight aqueous composition of abscisic acid as a trimethylammonium salt.
Quantity
2.64 g
Type
reactant
Reaction Step One
[Compound]
Name
Tween 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
potassium sorbate
Quantity
63 mg
Type
reactant
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Seven

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